molecular formula C23H30N2O4 B14811618 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline)

4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline)

Cat. No.: B14811618
M. Wt: 398.5 g/mol
InChI Key: SWYONIKMNPDIHD-UHFFFAOYSA-N
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Description

4,4’-(2,4,8,10-tetraoxaspiro[55]undecane-3,9-diyl)bis(N,N-dimethylaniline) is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[55]undecane core, which is connected to two N,N-dimethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,4,8,10-tetraoxaspiro[5The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of the spirocyclic core and the N,N-dimethylaniline groups allows it to bind to various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) is unique due to the presence of N,N-dimethylaniline groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-N,N-dimethylaniline

InChI

InChI=1S/C23H30N2O4/c1-24(2)19-9-5-17(6-10-19)21-26-13-23(14-27-21)15-28-22(29-16-23)18-7-11-20(12-8-18)25(3)4/h5-12,21-22H,13-16H2,1-4H3

InChI Key

SWYONIKMNPDIHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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